molecular formula C22H18N2O2S2 B2778380 (8E)-8-[(benzyloxy)imino]-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one CAS No. 866008-40-4

(8E)-8-[(benzyloxy)imino]-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one

Cat. No.: B2778380
CAS No.: 866008-40-4
M. Wt: 406.52
InChI Key: ACWRPNRPQOFYQL-NMWGTECJSA-N
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Description

(8E)-8-[(benzyloxy)imino]-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one is a useful research compound. Its molecular formula is C22H18N2O2S2 and its molecular weight is 406.52. The purity is usually 95%.
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Biological Activity

The compound is a complex organic molecule belonging to a class of compounds known for their diverse biological activities. Compounds with similar structural features often exhibit significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Structure

The compound features a tetracyclic framework with multiple sulfur atoms and an imino group, which can influence its reactivity and biological interactions. The presence of the benzyloxy group may enhance lipophilicity, aiding in membrane permeability.

Molecular Formula

The molecular formula can be denoted as follows:

  • C : Carbon
  • H : Hydrogen
  • N : Nitrogen
  • S : Sulfur

Antimicrobial Activity

Compounds with similar structures have shown promising antimicrobial properties. For instance, thiazole and imine derivatives are often tested against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research indicates that certain tetracyclic compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have demonstrated that sulfur-containing compounds can exhibit cytotoxic effects against various cancer cell lines.

Anti-inflammatory Activity

Compounds featuring imino groups have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of similar sulfur-containing compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations.
  • Anticancer Properties
    • Research on related tetracyclic compounds revealed that they could induce apoptosis in human breast cancer cells (MCF-7) via mitochondrial pathways, highlighting their potential as anticancer agents.
  • Inflammation Model
    • In vivo studies using animal models demonstrated that derivatives with imino groups effectively reduced inflammation markers in induced arthritis models, suggesting therapeutic potential for inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeCompound TypeMechanism of ActionReference
AntimicrobialSulfur-containing derivativesDisruption of cell wall synthesis
AnticancerTetracyclic compoundsInduction of apoptosis
Anti-inflammatoryImino group-containing compoundsInhibition of pro-inflammatory cytokines

Properties

IUPAC Name

(8E)-8-phenylmethoxyimino-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaen-18-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S2/c25-21-16-8-4-5-9-17(16)22-24(21)12-20-18(10-11-27-20)19(14-28-22)23-26-13-15-6-2-1-3-7-15/h1-11,22H,12-14H2/b23-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWRPNRPQOFYQL-NMWGTECJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CS2)C(=NOCC3=CC=CC=C3)CSC4N1C(=O)C5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CS2)/C(=N\OCC3=CC=CC=C3)/CSC4N1C(=O)C5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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